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Cat. No.: B206521
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Abstract & Structural Overview

Onitisin (CAS: 53823-03-3) is a phenolic pterosin, specifically characterized as (2R)-2-
(hydroxymethyl)-2,4,6-trimethyl-5-(2-hydroxyethyl)-2,3-dihydroinden-1-one. It belongs to the
illudalane class of sesquiterpenoids.

Accurate NMR assignment of Onitisin is challenging due to the presence of a fully substituted
aromatic ring and multiple oxygenated aliphatic side chains. This protocol addresses the
specific difficulty of distinguishing between the methyl and methylene signals in the crowded
aliphatic region and confirms the absence of aromatic protons, a diagnostic feature of this
molecule.

Key Structural Features for NMR Detection

e Indan-1-one Core: Bicyclic skeleton containing a ketone (C1) and a fully substituted benzene
ring.

e Quaternary Center (C2): A chiral center bearing a methyl group and a hydroxymethyl group.

o Fully Substituted Aromatic Ring: Contains four substituents (OH, Methyl, Hydroxyethyl,
Methyl), resulting in zero aromatic protons.

o Side Chains: A hydroxyethyl group (-CH2CH20H) and a hydroxymethyl group (-CH20OH).
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Materials and Methods
Sample Preparation

e Solvent Selection:

o Recommended:Methanol-d4 (CD30D) or Acetone-d6. These solvents prevent signal
broadening often seen with hydroxyl protons and provide excellent resolution for the

aliphatic methylene signals.

o Alternative:DMSO-d6 is required if the detection of the phenolic hydroxyl proton and
aliphatic hydroxyl protons (as exchangeable signals) is necessary for confirmation.

» Concentration: Dissolve 5-10 mg of isolated Onitisin in 600 pL of solvent. Filter through a
0.45 um PTFE filter into a high-quality 5 mm NMR tube.

Instrumental Parameters

Acquire spectra on a spectrometer with a field strength of at least 400 MHz (600 MHz preferred

for resolving diastereotopic protons).
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Spectral
. Pulse . .
Experiment Scans (NS) TD (Points)  Width Purpose
Sequence
(ppm)
Quantitative
1H 1D zg30 16 64k 14 proton count
& integration.
Carbon
13C 1D zgpg30 1024+ 64k 240 skeleton
identification.
Trace spin
COsY f 8 2k x 256 10 systems
cos X
yapppd (ethyl/methyl
chains).
1-bond C-H
hsgcedetgpsi 10 (F2), 160 correlations
HSQC 8 2k x 256 o
sp2.3 (F1) (Multiplicity
edited).
Long-range
hmbcgplpndqg 10 (F2), 240
HMBC ; 16 4k x 512 F1) (2-3 bond)
connectivity.

Results and Discussion: Assignment Logic
The Diagnostic "Silent" Region

The most immediate indicator of Onitisin is the empty aromatic region (6.5 — 8.5 ppm) in the
1H NMR spectrum. Unlike Pterosin B or other congeners, Onitisin's aromatic ring is fully
substituted. If signals appear here, the sample is likely impure or a different isomer.

1H NMR Assignment Strategy

The aliphatic region contains distinct spin systems. The chiral center at C2 renders the
adjacent methylene protons diastereotopic (AB systems).
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o C3-Methylene (Ring): Appears as an AB quartet around 2.60 — 3.10 ppm with a large
geminal coupling constant (

Hz). These protons correlate to the carbonyl in HMBC.

e C2-Hydroxymethyl (-CH20H): Also appears as an AB system (or broad singlet if rotation is
fast) typically between 3.50 — 3.80 ppm.

e Hydroxyethyl Side Chain (-CH2CH20H):
o Ar-CH2: Triplet-like multiplet at ~2.90 — 3.00 ppm.
o CH2-OH: Triplet at ~3.60 — 3.75 ppm.
e Methyl Groups:
o C2-Me: Singlet, typically shielded ~1.10 — 1.30 ppm.

o Ar-Me (x2): Singlets, deshielded by the aromatic ring, ~2.10 — 2.40 ppm.

13C NMR Assignment Strategy

The 13C spectrum should display 15 carbon signals.
e Carbonyl (C1): Most downfield signal (~210 ppm).

o Aromatic Carbons (6 signals): Clustered in the 120 — 160 ppm range. The phenolic carbon
(C-OH) will be the most deshielded (~155 ppm).

e Aliphatic Carbons:
o C2 (Quaternary): ~50 ppm.
o C3 (Methylene): ~35-40 ppm.

o Oxygenated Methylenes: Two signals at ~60-70 ppm (C2-CH20H and Sidechain-
CH20H).

Data Tables
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Table 1: Representative 1H NMR Data (CD30OD, 400 MHz)

Note: Chemical shifts (

) are estimates based on pterosin structural congeners and substituent additivity rules.

Positi Mult Assighment
osition ult.
(ppm) (Hz) Logic
1 - - - Carbonyl (C=0)
) Quaternary
Center
Ring methylene
3 2.65, 3.05 d (AB) 16.0 _ _
(Diastereotopic)
Methyl at chiral
2-Me 1.18 S
center
Hydroxymethyl at
2-CH20H 3.55, 3.68 d (AB) 11.0
Cc2
Ar-Me (C4) 2.35 s - Aromatic Methyl
Ar-Me (C6) 2.15 s - Aromatic Methyl
Benzylic
Sidechain 2.95 t 7.0 methylene (Ar-
CH2-)
; i Hydroxymethylen
Sidechain 3.65 t 70
e (-CH2-OH)
_ Diagnostic
Aromatic H None
Feature

Table 2: Representative 13C NMR Data (CD30D, 100
MHz)
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Position Type Assignment Logic
C1 2125 C=0 Indanone Carbonyl
C-OH (Ar) 154.8 C_q Phenolic Carbon

Fully substituted ring
Ar-C (Subst) 125 - 145 Cqq

carbons (x5)

Primary Alcohol (C2
2-CH20H 68.5 CH2 _

substituent)

; i Primary Alcohol (Ethyl

Sidechain 612 CH? . y (Ethy

chain)

uaternary alpha-

Cc2 51.5 C_q Q yap

carbon
C3 36.8 CH2 Ring Methylene
Sidechain 29.5 CH2 Benzylic Methylene
Ar-Me

e To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignment of Onitisin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b206521#onitisin-1h-and-13c-nmr-spectral-

assignment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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